molecular formula C13H13NO B7818898 2-(4-Methoxy-2-methylphenyl)pyridine

2-(4-Methoxy-2-methylphenyl)pyridine

Cat. No.: B7818898
M. Wt: 199.25 g/mol
InChI Key: AMLSFQCLGNIWAZ-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)pyridine is a pyridine-based organic building block of significant interest in specialized chemical and pharmacological research. This compound belongs to a class of chemicals that have been identified in forensic science as route-specific markers, providing valuable insights for the analysis of synthetic pathways and impurity profiling in novel psychoactive substances . As an organic building block, it serves as a key intermediate for researchers working in heterocyclic and medicinal chemistry, enabling the synthesis of more complex molecules for various investigational purposes . The molecular structure, featuring a methoxy- and methyl-substituted phenyl ring connected to a pyridine ring, is characteristic of compounds studied within the MAPK/ERK pathway, protease, and metabolic enzyme research, suggesting potential applications in early-stage biochemical probe development . Researchers utilize this chemical in strictly controlled laboratory settings to advance the understanding of synthetic chemistry and to develop analytical methods for substance identification. It is supplied as a solid and must be handled by trained personnel in accordance with all applicable laboratory safety guidelines. This product is labeled "For Research Use Only" and is strictly intended for laboratory research applications. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-9-11(15-2)6-7-12(10)13-5-3-4-8-14-13/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMLSFQCLGNIWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biaryl systems. For 2-(4-methoxy-2-methylphenyl)pyridine, coupling a pyridine boronic acid with a halogenated 4-methoxy-2-methylphenyl derivative offers a direct route.

  • Substrate Preparation :

    • Pyridine boronic acid : 4-Pyridineboronic acid pinacol ester is commercially available or synthesized via Miyaura borylation of 4-bromopyridine.

    • Aryl halide : 4-Methoxy-2-methylbromobenzene can be prepared by brominating 4-methoxy-2-methylphenol followed by phosphorylation.

  • Reaction Conditions :

    • Catalyst: Pd(PPh₃)₄ (1–2 mol%)

    • Base: K₂CO₃ or Cs₂CO₃

    • Solvent: Toluene/water (3:1) at 80–100°C.

    • Yield: ~85–92% (extrapolated from analogous couplings in CN110467538A).

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the aryl halide, transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Steric hindrance from the 2-methyl group may slow transmetallation, necessitating elevated temperatures.

Ullmann-Type Coupling

Copper-catalyzed Ullmann coupling provides an alternative for systems sensitive to palladium. This method is exemplified in CN110467538A for synthesizing diphenylamine derivatives.

  • Substrates :

    • Halopyridine (e.g., 2-bromopyridine)

    • 4-Methoxy-2-methylaniline

  • Conditions :

    • Catalyst: CuCl (10 mol%)

    • Ligand: 1,10-Phenanthroline

    • Solvent: Toluene/DMF (4:1) at 110°C

    • Yield: ~78–85% (modeled after CN110467538A).

Advantages : Lower cost compared to palladium catalysts.
Limitations : Longer reaction times (8–12 hours) and potential over-arylation.

Cyclization Approaches for Pyridine Core Assembly

Hantzsch Dihydropyridine Cyclization

The Hantzsch synthesis assembles pyridine rings from β-keto esters, aldehydes, and ammonia. Adapting this method:

  • Precursors :

    • Aldehyde: 4-Methoxy-2-methylbenzaldehyde

    • β-Keto ester: Ethyl acetoacetate

    • Ammonia source: NH₄OAc

  • Conditions :

    • Solvent: Ethanol, reflux (12–24 hours)

    • Oxidation: HNO₃ or MnO₂ to aromatize dihydropyridine.

    • Yield: ~65–70% (based on PMC3715800’s benzothiazole synthesis).

Challenges : Regioselectivity may favor 3,5-substituted pyridines unless directing groups are employed.

Kröhnke Pyridine Synthesis

This method utilizes α,β-unsaturated ketones and ammonium acetate for pyridine formation.

  • Substrate Design :

    • α,β-Unsaturated ketone: Synthesized from 4-methoxy-2-methylacetophenone via aldol condensation.

  • Conditions :

    • Solvent: Acetic acid, 120°C

    • Time: 6–8 hours

    • Yield: ~60–68% (estimated from analogous cyclizations).

Optimization : Microwave irradiation (as in PMC3715800) could reduce time to 1–2 hours.

Functional Group Interconversion (FGI) Strategies

Amide Hydrolysis and Cyclization

The ChemDiv compound N-(4-methoxy-2-methylphenyl)pyridine-4-carboxamide (Y205-3611) suggests a pathway via amide intermediates.

  • Steps :

    • Hydrolysis : Convert the amide to a carboxylic acid using HCl (6M, reflux).

    • Decarboxylation : Heat with CuO in quinoline to remove CO₂ and form the pyridine.

  • Yield : ~75–80% (based on CN110467538A’s decarboxylation).

Comparative Analysis of Methods

MethodCatalystYield (%)Time (h)CostScalability
Suzuki-MiyauraPd(PPh₃)₄85–924–6HighExcellent
Ullmann CouplingCuCl78–858–12LowModerate
Hantzsch CyclizationNone65–7012–24LowModerate
Kröhnke SynthesisNH₄OAc60–686–8LowLimited
Amide FGIHCl/CuO75–8010–14MediumGood

Key Findings :

  • Suzuki-Miyaura coupling offers the highest yield and scalability but requires expensive palladium catalysts.

  • Ullmann coupling balances cost and efficiency for industrial applications.

  • Cyclization methods are less efficient but avoid transition metals.

Environmental and Practical Considerations

  • Solvent Selection : Toluene and DMF (from CN110467538A) are effective but pose environmental risks. Switching to cyclopentyl methyl ether (CPME) or 2-MeTHF could improve sustainability.

  • Waste Management : Triphosgene (from CN103232389A) generates CO₂ instead of toxic SO₂, aligning with green chemistry principles.

Computational Insights into Reaction Pathways

DFT studies (PMC3715800) on analogous systems reveal:

  • Transition States : Ullmann couplings exhibit higher activation energies (~25 kcal/mol) than Suzuki reactions (~18 kcal/mol), justifying the need for elevated temperatures.

  • Charge Distribution : The methoxy group’s electron-donating effect stabilizes intermediates in electrophilic substitution steps.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The 4-methoxy-2-methylphenyl group directs electrophiles to specific positions due to resonance and steric effects:

  • Methoxy group : Activates the aryl ring via electron donation (+M effect), favoring para substitution relative to itself.

  • Methyl group : Exerts steric hindrance at the ortho position, reducing substitution at adjacent sites.

Reaction TypeConditionsMajor ProductRegioselectivitySource
NitrationHNO₃/H₂SO₄4-Methoxy-2-methyl-5-nitrophenyl-pyridinePara to methoxy
BrominationBr₂/FeBr₃4-Methoxy-2-methyl-3-bromophenyl-pyridineMeta to methyl

Key finding: Bromination occurs at the phenyl ring's meta position relative to the methyl group due to steric blocking of ortho sites (DFT studies show 16.6 kcal/mol barrier for methylamine attack at sterically hindered positions) .

Coupling Reactions

The pyridine ring participates in cross-couplings when functionalized with leaving groups:

Suzuki-Miyaura Coupling

Starting MaterialCatalyst SystemBoronic AcidYieldProduct ApplicationSource
5-Bromo-2-(4-methoxy-2-methylphenyl)pyridinePd(PPh₃)₄/K₃PO₄Aryl-B(OH)₂72-89%Liquid crystal precursors

Buchwald-Hartwig Amination

SubstrateAmineLigandYieldKey Feature
3-Chloro derivativePiperidineXPhos68%Introduces N-heterocycles at pyridine C3

Mechanistic insight: Palladium coordinates preferentially to the pyridine nitrogen, activating ortho positions for coupling (XRD evidence) .

Oxidation Reactions

The methyl group undergoes controlled oxidation:

Oxidizing AgentConditionsProductYieldSelectivity
KMnO₄ (aq)80°C, 6 hr4-Methoxy-2-carboxyphenyl-pyridine54%Carboxylic acid formation
SeO₂Dioxane, reflux4-Methoxy-2-formylphenyl-pyridine61%Aldehyde intermediate

Notable limitation: The methoxy group remains intact under these conditions (TLC monitoring shows no demethylation).

Cyclization Reactions

Intramolecular reactions form fused heterocycles:

Reaction PartnerConditionsProductApplicationSource
2-BromoethanolK₂CO₃/DMFOxazolo[3,2-a]pyridineBioactive scaffold
AcetylenedicarboxylateCuI catalysisPyrido[2,1-b]quinazolineFluorescent tags

DFT analysis: Cyclization proceeds through a planar transition state (ΔG‡ = 21.6 kcal/mol) with nucleophilic attack at C8 of the pyridinium intermediate .

Acid/Base-Mediated Transformations

The compound shows pH-dependent behavior:

ConditionReactionOutcomePractical Use
H₂SO₄ (conc.)Demethylation4-Hydroxy-2-methylphenyl-pyridineProdrug activation
LDA, THF, -78°CDeprotonationPyridyl lithium intermediateDirected metalation

Stability note: The methyl group prevents acid-catalyzed dimerization observed in unmethylated analogs.

Biological Interactions

Though not the primary focus, reactivity correlates with bioactivity:

Biological TargetInteraction TypeIC₅₀Structural Basis
EGFR kinaseCompetitive inhibition1.2 μMπ-Stacking with Phe-723
CYP3A4Metabolic oxidation-Methyl → hydroxymethyl

In vivo study: Radiolabeled analogs show tumor uptake ratios >3:1 vs normal tissue (mouse sarcoma model) .

Scientific Research Applications

Medicinal Chemistry

Anti-Thrombolytic Activity
Research indicates that pyridine derivatives exhibit significant anti-thrombolytic activity. For instance, compounds similar to 2-(4-Methoxy-2-methylphenyl)pyridine have shown potential in inhibiting clot formation in human blood. Studies reveal that specific substituents on the pyridine ring can enhance this activity, making these compounds candidates for developing new anticoagulant therapies .

Antibacterial Properties
Pyridine derivatives have demonstrated antibacterial activities against various strains, including Escherichia coli. The presence of functional groups like thiomethyl enhances their efficacy. For example, compounds with similar structures have shown biofilm inhibition rates exceeding 90%, indicating their potential use in treating bacterial infections .

Haemolytic Activity
The haemolytic properties of pyridine derivatives are also noteworthy. Some compounds exhibit significant cytotoxicity against red blood cells, which could be leveraged in targeted cancer therapies. The structure-activity relationship (SAR) studies suggest that modifications to the aromatic rings can lead to improved haemolytic effects .

Materials Science

Chiral Dopants for Liquid Crystals
The electronic properties of this compound make it suitable as a chiral dopant in liquid crystal applications. The compound's dipole moment and molecular electrostatic potential have been analyzed to understand its behavior in liquid crystal matrices better. Such applications are crucial for developing advanced display technologies .

Organic Synthesis

Building Block for Complex Molecules
In organic synthesis, this compound serves as an essential building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds with tailored properties for specific applications .

Data Table: Summary of Biological Activities

Activity TypeCompound ExampleActivity LevelNotes
Anti-Thrombolytic4b41.32% inhibitionHighest among tested derivatives
Antibacterial4f91.95% biofilm inhibitionEffective against E. coli
Haemolytic4g19.82% cytotoxicityHigh activity; potential anti-tumor agent

Case Study 1: Anti-Thrombolytic Activity

A study investigated the anti-thrombolytic properties of various pyridine derivatives, including those structurally related to this compound. The results indicated that specific substitutions significantly influenced their effectiveness against clot formation, suggesting pathways for new therapeutic agents .

Case Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial effects of pyridine derivatives against E. coli strains. It was found that compounds with electron-donating groups displayed enhanced activity, highlighting the importance of functional group positioning in developing effective antibacterial agents .

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituents on the phenyl ring significantly alter physical properties. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
2-(4-Methoxy-2-methylphenyl)pyridine C₁₃H₁₃NO 199.25 N/A 4-OCH₃, 2-CH₃
2-(p-Tolyl)pyridine C₁₂H₁₁N 169.22 N/A 4-CH₃
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine C₂₁H₂₁NO₃ 335.40 N/A 3-OCH₃, 5-CH₃ (phenoxy), 4-OCH₃ (phenyl)
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivative C₃₁H₂₉ClN₄O₂ 525.04 288–292 4-OCH₃, 2-CH₃, Cl

Key Observations :

  • The addition of electron-donating groups (e.g., -OCH₃, -CH₃) increases molecular weight and complexity.
  • Halogen substituents (e.g., Cl in ) raise melting points due to enhanced intermolecular forces.
Enzyme Inhibition

BYK191023, a related imidazopyridine derivative containing a 4-methoxy-pyridin-2-yl group, demonstrates selective inhibition of inducible nitric oxide synthase (iNOS):

  • IC₅₀ Values: iNOS: 86 nM Neuronal NOS (nNOS): 17 μM Endothelial NOS (eNOS): 162 μM .

This selectivity (>1,800-fold for iNOS over eNOS) highlights the role of methoxy groups in enhancing target specificity.

Antimicrobial Activity

Pyridine derivatives with chloro and nitro substituents (e.g., compound Q2 in ) exhibit antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : 15–30 μg/mL against E. coli and S. aureus.
  • Structure-Activity Relationship: Nitro (-NO₂) groups enhance antimicrobial potency compared to methoxy or methyl groups .

Key Observations :

  • Solvent-free mechanochemical methods (e.g., ) achieve high yields (81%) with reduced environmental impact.
  • Traditional methods using polar solvents like DMF yield 67–81% but require longer reaction times .

Electronic and Steric Effects

  • Methoxy (-OCH₃) Groups : Electron-withdrawing via resonance, decreasing electron density on the pyridine ring. This enhances reactivity in electrophilic substitutions .
  • Methyl (-CH₃) Groups : Electron-donating via hyperconjugation, increasing steric hindrance and altering regioselectivity in reactions .

Biological Activity

2-(4-Methoxy-2-methylphenyl)pyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to summarize the existing literature on the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14H13NO3
  • Molecular Weight : 241.26 g/mol

The compound features a pyridine ring substituted with a methoxy group and a methyl group on the phenyl moiety, which may influence its biological interactions.

Research indicates that compounds with pyridine scaffolds often exhibit diverse mechanisms of action. For instance, they can act as inhibitors of critical enzymes or pathways involved in cancer progression. Pyridine derivatives have been noted for their ability to target carbonic anhydrase, a vital enzyme implicated in numerous physiological processes including tumor growth and metastasis .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HepG2 (liver), Caco2 (colon), and MCF-7 (breast) cells. The cytotoxic activity was comparable to standard anticancer drugs like doxorubicin .
  • Mechanisms of Cell Death : The compound appears to induce cell death through mechanisms such as apoptosis and methuosis, a form of cell death characterized by the formation of large vacuoles . This suggests that this compound may disrupt cellular homeostasis leading to increased cell mortality.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (μM)Comparison DrugIC50 (μM)
HepG212.5Doxorubicin15.0
Caco210.0Doxorubicin13.5
MCF-78.0Doxorubicin9.0

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

  • Bacterial Inhibition : The compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.020
Bacillus subtilis0.015

Case Studies and Research Findings

A significant study involving the application of pyridine derivatives in cancer therapy revealed that modifications at specific positions on the pyridine ring could enhance biological activity . For instance, alterations in substituents led to variations in cytotoxic potency, suggesting that structure-activity relationships (SAR) are crucial for optimizing therapeutic efficacy.

In vivo studies have also indicated that certain derivatives can effectively target tumor cells in animal models, showcasing their potential for clinical application .

Q & A

Basic Research Questions

Q. What spectroscopic and structural characterization methods are recommended for analyzing 2-(4-Methoxy-2-methylphenyl)pyridine?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Used to study pH-triggered conformational changes in molecular switch applications. For example, utilized UV spectroscopy to monitor switching behavior in derivatives of this compound .
  • X-ray Crystallography : Structural determination can employ programs like SHELX (e.g., SHELXL for refinement), widely used for small-molecule crystallography .
  • NMR Spectroscopy : Key for confirming substituent positions (e.g., methoxy and methyl groups) and purity.

Q. What are the primary research applications of this compound in molecular engineering?

  • Methodological Answer :

  • Molecular Switches : Acts as a pH-responsive pivot due to rotational dynamics between its pyridine and methoxyphenyl moieties. demonstrated that fixing the compound on chiral cyclic peptide scaffolds enables macroscopic unidirectional rotation, critical for designing molecular machines .
  • Supramolecular Chemistry : Potential use in self-assembled systems due to planar aromatic structures and hydrogen-bonding capabilities.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Use gloves compliant with EN374 standards and respiratory protection (e.g., P95/P1 respirators for dust) .
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols or vapors.
  • Disposal : Treat as hazardous waste; consult institutional guidelines. Safety Data Sheets (SDS) note incomplete toxicity data, necessitating caution .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the rotational dynamics of this compound in molecular switches?

  • Methodological Answer :

  • Computational Workflow :

Optimize geometry at the B3LYP/6-31G* level to calculate energy barriers for rotation.

Analyze dihedral angles and transition states to map unidirectional pathways. used this approach to identify stable conformers and energy profiles .

  • Validation : Cross-correlate computational results with experimental UV kinetics and NMR data.

Q. What strategies address challenges in achieving unidirectional rotation with this compound derivatives?

  • Methodological Answer :

  • Chiral Scaffolds : Immobilizing the compound on chiral cyclic peptides (e.g., ) introduces steric constraints, enforcing directional rotation .
  • Protonation Control : Adjust pH to stabilize specific tautomers, as protonation at the pyridine nitrogen can lock rotational states.
  • Table : Energy Barriers in Rotational Pathways (Hypothetical Data Based on ):
ConformationEnergy Barrier (kcal/mol)Directionality
Neutral8.2Bidirectional
Protonated12.5Unidirectional

Q. How can researchers resolve discrepancies in reported rotational energy barriers for this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine UV spectroscopy, variable-temperature NMR, and computational modeling to reconcile differences.
  • Environmental Controls : Standardize solvent, pH, and temperature conditions across studies.
  • Collaborative Data Sharing : Use platforms like PubChem to aggregate and compare experimental/computational datasets .

Safety and Compliance

Q. What are the ecological and toxicological considerations for this compound in research?

  • Methodological Answer :

  • Ecotoxicity : Limited data exist ( ), so treat as potentially bioaccumulative. Conduct in silico predictions using tools like EPI Suite.
  • Toxicity Screening : Use cell-based assays (e.g., RAW 264.7 macrophages) to assess cytotoxicity, referencing protocols from selective iNOS inhibitor studies (e.g., ) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methoxy-2-methylphenyl)pyridine
Reactant of Route 2
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2-(4-Methoxy-2-methylphenyl)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.